An In-Depth Technical Guide to 6-Bromo-2-methyl-triazolo[1,5-a]pyrimidine: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 6-Bromo-2-methyl-triazolo[1,5-a]pyrimidine: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrimidine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine is a heterocyclic compound of significant interest in the field of medicinal chemistry and organic synthesis. Its fused triazolopyrimidine core is a privileged scaffold found in numerous biologically active molecules, acting as a purine isostere and engaging with a variety of biological targets. The strategic placement of a bromine atom at the 6-position and a methyl group at the 2-position imparts a unique combination of reactivity and structural features, making it a versatile intermediate for the synthesis of diverse compound libraries.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine, offering insights for its application in drug discovery and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine is essential for its effective handling, reaction optimization, and formulation.
| Property | Value | Source |
| IUPAC Name | 6-bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine | N/A |
| CAS Number | 1250444-41-7 | [3] |
| Molecular Formula | C₆H₅BrN₄ | [5] |
| Molecular Weight | 213.03 g/mol | [3][5] |
| Appearance | Solid (form may vary) | [1] |
| Melting Point | Not explicitly found in searches. Related compounds have melting points in the range of 150-260 °C.[6][7] | N/A |
| Solubility | Solubility profiles require careful handling, with physical aids such as ultrasound and heat sometimes used to improve dissolution.[4] Specific solubility data in common organic solvents is not readily available in the searched literature. | N/A |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine. While a dedicated full spectrum analysis for this specific compound is not available in the searched literature, data from closely related analogs can provide expected spectral features.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring and a singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the bromine substituent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the fused heterocyclic core and the methyl group. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks with approximately 1:1 ratio). The molecular ion peak [M]+ would be expected at m/z 213 and 215.
Synthesis of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
The synthesis of the[1][2]triazolo[1,5-a]pyrimidine scaffold is typically achieved through the condensation of a 3-amino-1,2,4-triazole derivative with a 1,3-dicarbonyl compound or its equivalent. The general synthetic approach for 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine involves the cyclization of a substituted aminotriazole with a brominated dicarbonyl synthon.
General Synthetic Workflow
Caption: General synthetic workflow for 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine.
Detailed Experimental Protocol
While a specific, detailed protocol for the synthesis of 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine was not found in the provided search results, a general procedure can be adapted from the synthesis of related triazolopyrimidines.[8]
Reaction: 3-Amino-5-methyl-1,2,4-triazole + Bromomalondialdehyde → 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine
Reagents and Materials:
-
3-Amino-5-methyl-1,2,4-triazole
-
Bromomalondialdehyde (or a suitable precursor like 2-bromo-1,1,3,3-tetramethoxypropane)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (e.g., piperidinium acetate, mineral acid)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-5-methyl-1,2,4-triazole in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add an equimolar amount of bromomalondialdehyde to the solution. If using a precursor, it may need to be hydrolyzed in situ.
-
Catalysis: Add a catalytic amount of an acid (e.g., HCl) or a base (e.g., piperidinium acetate) to facilitate the condensation reaction.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford pure 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine.
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods (NMR, MS) and melting point analysis.
Chemical Reactivity and Synthetic Applications
The bromine atom at the 6-position of the pyrimidine ring is the primary site of reactivity, serving as a versatile handle for introducing molecular diversity through various cross-coupling and nucleophilic substitution reactions.[3][4]
Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the pyrimidine ring, further activated by the bromo substituent, makes 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine an excellent substrate for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine can be coupled with a wide range of aryl and heteroaryl boronic acids or esters to introduce diverse aromatic substituents at the 6-position.
Caption: Suzuki-Miyaura coupling of 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
To a degassed mixture of 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 6-aryl-2-methyl-[1][2]triazolo[1,5-a]pyrimidine.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the 6-position. This reaction is invaluable for synthesizing libraries of amino-substituted triazolopyrimidines for screening in drug discovery programs.[9]
Caption: Buchwald-Hartwig amination of 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine.
Exemplary Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2.5 eq) in an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat the mixture at 80-120 °C with stirring for the required time (typically monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAAr)
The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (SNAAr) reactions, where the bromine at the 6-position can be displaced by various nucleophiles.[10] This provides a complementary method to cross-coupling for introducing a range of functionalities.
Common Nucleophiles:
-
Amines: Primary and secondary amines can displace the bromide, often requiring elevated temperatures.
-
Alkoxides and Thiolates: Alkoxides (RO⁻) and thiolates (RS⁻) can be used to introduce ether and thioether linkages, respectively.
General Reaction Conditions:
SNAAr reactions with 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine typically require heating the substrate with an excess of the nucleophile in a polar aprotic solvent such as DMF or DMSO. The addition of a non-nucleophilic base may be necessary to neutralize any acid formed during the reaction.
Safety and Handling
As a bromo-substituted heterocyclic compound, 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][11]
Hazard Identification:
-
Skin Irritation: May cause skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
Laboratory coat
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
In case of skin contact: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
For detailed safety information, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier.[1][12]
Conclusion
6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine is a valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined reactivity, particularly at the 6-bromo position, allows for the strategic introduction of a wide array of functional groups through robust and reliable methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The insights provided in this technical guide are intended to empower researchers and drug development professionals to effectively utilize this compound in the synthesis of novel molecules with potential therapeutic applications. Further investigation into its physical properties and the development of optimized synthetic protocols will undoubtedly expand its utility in the scientific community.
References
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Nucleophilic Substitution Reactions. University of Calgary. [Link]
-
MSDS of 6-bromo-7-methyl-[1][2]triazolo[4,3-a]pyridin-3(2H)-one. Capot Chemical. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. International Journal of Chemical Studies. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(. ACS Publications. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2]triazolopyrimidine Derivatives as Potential Anticancer Agents. NIH. [Link]
-
6-Bromo-2-methyl[1][2]triazolo[1,5-a]pyrimidine. CRO SPLENDID LAB. [Link]
-
2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. ResearchGate. [Link]
-
Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a]pyrimidin-5(4 H)-one. PubMed. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
Sources
- 1. capotchem.com [capotchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. 6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine | 1250444-41-7 | Benchchem [benchchem.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 6. mdpi.com [mdpi.com]
- 7. 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one [mdpi.com]
- 8. chemijournal.com [chemijournal.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. Page loading... [guidechem.com]
